molecular formula C17H18N2O4 B2677634 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-16-2

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide

Katalognummer B2677634
CAS-Nummer: 1351581-16-2
Molekulargewicht: 314.341
InChI-Schlüssel: DNXPUQTVXFUKJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide, also known as BFMOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFMOC is a morpholine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide' involves the reaction of furan-2-ylmethylamine with 4-benzylmorpholine-3,5-dione in the presence of a coupling agent to form the desired product.

Starting Materials
Furan-2-ylmethylamine, 4-benzylmorpholine-3,5-dione, Coupling agent

Reaction
Step 1: Dissolve furan-2-ylmethylamine in a suitable solvent., Step 2: Add 4-benzylmorpholine-3,5-dione to the reaction mixture and stir for a few minutes., Step 3: Add the coupling agent to the reaction mixture and stir for a few hours at room temperature., Step 4: Purify the product by column chromatography or recrystallization.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, pain, and cancer. 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation and cancer. 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and survival.

Biochemische Und Physiologische Effekte

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, analgesic effects, and anti-tumor activity. 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation and tumor invasion. Furthermore, 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has been shown to exhibit antioxidant and anti-fibrotic effects in animal models of liver injury.

Vorteile Und Einschränkungen Für Laborexperimente

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in in vitro experiments. Furthermore, 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Zukünftige Richtungen

There are several future directions for the study of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide, including the optimization of its synthesis method, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential therapeutic applications in animal models and clinical trials. Furthermore, the development of 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide derivatives with improved solubility and potency could enhance its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-tumor properties. 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has also been shown to exhibit analgesic effects in animal models of pain. Furthermore, 4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide has been studied for its potential anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Eigenschaften

IUPAC Name

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-16-12-22-11-15(17(21)18-9-14-7-4-8-23-14)19(16)10-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXPUQTVXFUKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(furan-2-ylmethyl)-5-oxomorpholine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.